27‑Fold Higher 5‑HT₂ Binding Affinity Versus the Demethylated Analog ICI 169,369
In rat cortex radioligand binding assays, ICI 170809 displayed a Ki of 6.6 × 10⁻¹⁰ M (0.66 nM), compared with 1.79 × 10⁻⁸ M (17.9 nM) for its direct structural precursor ICI 169,369 [1]. The 27‑fold affinity gain is a direct consequence of dimethylation on the nitrogen atom of the side‑chain, establishing ICI 170809 as a high‑affinity 5‑HT₂ ligand.
| Evidence Dimension | 5‑HT₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.6 × 10⁻¹⁰ M (0.66 nM) |
| Comparator Or Baseline | ICI 169,369 (demethylated analog): Ki = 1.79 × 10⁻⁸ M (17.9 nM) |
| Quantified Difference | 27‑fold lower Ki (higher affinity) for ICI 170809 |
| Conditions | [³H]ketanserin or [³H]spiperone binding to rat cortex membranes |
Why This Matters
A procurement officer evaluating in‑class 5‑HT₂ antagonists can use this direct comparative binding data to justify selection of ICI 170809 when sub‑nanomolar target engagement is required, avoiding the 27‑fold potency loss associated with the structurally closest alternative.
- [1] Jansen I, Blackburn TP, Eriksen K, Edvinsson L. 5‑Hydroxytryptamine antagonistic effects of ICI 169,369, ICI 170,809 and methysergide in human temporal and cerebral arteries. Pharmacol Toxicol. 1991 Jan;68(1):8‑13. doi:10.1111/j.1600-0773.1991.tb01200.x. View Source
